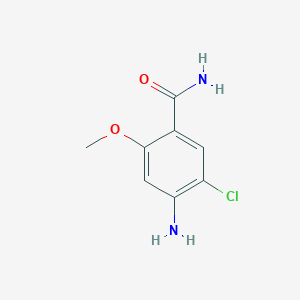

4-Amino-5-chloro-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXXTVNYHGGBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24190-74-7 | |

| Record name | 4-amino-5-chloro-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 5 Chloro 2 Methoxybenzamide and Its Advanced Derivatives

Established Synthetic Routes for the Core Chemical Compound

The synthesis of 4-Amino-5-chloro-2-methoxybenzamide is well-documented, with several established pathways that utilize different precursors and reaction strategies. These methods are designed to build the substituted benzene (B151609) ring with the required functional groups in the correct orientation.

Key Precursors and Reaction Pathways for this compound Synthesis

The synthesis of the core scaffold, or its immediate precursor 4-amino-5-chloro-2-methoxybenzoic acid, can be initiated from several readily available starting materials.

One prominent pathway begins with p-aminosalicylic acid . This process involves a sequence of reactions including methylation of the hydroxyl group using dimethyl sulfate (B86663), followed by chlorination of the aromatic ring with N-chlorosuccinimide (NCS). The final steps involve the hydrolysis of the ester (if formed during methylation) and acidification to yield 4-amino-5-chloro-2-methoxybenzoic acid. google.com This acid is then converted to the target benzamide (B126), typically through activation of the carboxylic acid group followed by reaction with ammonia.

Another well-established route starts from o-toluidine (B26562) . This multi-step synthesis involves:

Nitration of o-toluidine to produce 4-nitro-o-toluidine.

Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate, yielding 2-hydroxy-4-nitrotoluene.

Methylation of the hydroxyl group with dimethyl sulfate to form 2-methoxy-4-nitrotoluene.

Oxidation of the methyl group using a strong oxidizing agent like potassium permanganate (B83412) to produce 2-methoxy-4-nitrobenzoic acid.

This nitro-substituted acid is then converted to the corresponding acyl chloride using thionyl chloride.

The acyl chloride is reacted with an amine, and the nitro group is subsequently reduced to an amino group to form the benzamide derivative. chemicalbook.com

A third approach utilizes methyl 4-acetamido-2-methoxybenzoate as the starting material. This method involves a highly regioselective chlorination at the 5-position of the benzene ring using N-chlorosuccinimide (NCS) in a solvent like dichloroethane. The protecting acetamido group is then hydrolyzed under acidic conditions, and the methyl ester is saponified to give 4-amino-5-chloro-2-methoxybenzoic acid, which can be readily converted to the final benzamide.

The following table summarizes the key precursors and the primary transformations involved in these synthetic pathways.

| Starting Material | Key Intermediates | Key Reactions | Final Product (or Precursor) |

| p-Aminosalicylic acid | 4-amino-2-methoxybenzoic acid methyl ester, 4-amino-5-chloro-2-methoxybenzoic acid methyl ester | Methylation, Chlorination, Hydrolysis, Acidification | 4-amino-5-chloro-2-methoxybenzoic acid |

| o-Toluidine | 4-nitro-o-toluidine, 2-methoxy-4-nitrotoluene, 2-methoxy-4-nitrobenzoic acid | Nitration, Diazotization, Methylation, Oxidation, Chlorination, Reduction | This compound derivatives |

| Methyl 4-acetamido-2-methoxybenzoate | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Regioselective Chlorination, Hydrolysis, Saponification | 4-amino-5-chloro-2-methoxybenzoic acid |

Optimization of Synthetic Yields and Purity in Laboratory Settings

The efficiency of synthesizing this compound is critical for both research and potential industrial applications. Researchers have focused on optimizing reaction conditions to maximize yields and ensure high purity.

In the pathway starting from p-aminosalicylic acid, specific molar ratios and reaction times have been defined to improve outcomes. For instance, the chlorination of 4-amino-2-methoxybenzoic acid methyl ester with N-chlorosuccinimide is typically performed at a 1:1 molar ratio at 70°C for 3-4 hours, achieving yields as high as 88.3%. google.com The subsequent hydrolysis of the ester to the carboxylic acid has been optimized to yield over 90%. google.com

For the synthesis starting from methyl 4-acetamido-2-methoxybenzoate, the regioselective chlorination step has been reported to be highly efficient, with yields reaching 93.9%. The progress of this reaction is often monitored using thin-layer chromatography (TLC) to ensure completion and minimize the formation of by-products.

In the derivatization of the core acid, such as in the synthesis of N-(2-diethylaminoethyl)-4-acetamino-5-chlorobenzamide, the chlorination step has been optimized by maintaining the temperature between 20°C and 25°C, leading to a crystalline product with a yield of 95%. chemicalbook.com The final deacetylation step to produce the corresponding 4-amino derivative proceeds with a 74% yield. chemicalbook.com Purity is often confirmed by measuring the melting point of the crystalline product. chemicalbook.com

| Synthetic Step | Reagents/Conditions | Reported Yield | Purity Control Method | Reference |

| Chlorination | 4-amino-2-methoxybenzoic acid methyl ester, NCS (1:1), 70°C, 3h | 88.3% | Crystallization | google.com |

| Hydrolysis | 4-amino-5-chloro-2-methoxybenzoic acid methyl ester, NaOH | 90.8% | Crystallization, pH adjustment | google.com |

| Chlorination | Methyl 4-acetamido-2-methoxybenzoate, NCS, dichloroethane, 80°C | 93.9% | Thin-Layer Chromatography (TLC) | |

| Chlorination | N-(2-diethylaminoethyl)-4-acetamino-2-methoxybenzamide, Cl₂ | 95% | Crystallization, Melting Point | chemicalbook.com |

| Deacetylation | N-(2-diethylaminoethyl)-4-acetamino-5-chlorobenzamide, HCl | 74% | Crystallization, Melting Point | chemicalbook.com |

Derivatization Strategies Utilizing the 4-Amino-5-chloro-2-methoxybenzoyl Scaffold

The 4-Amino-5-chloro-2-methoxybenzoyl group serves as a versatile scaffold for creating a vast library of derivatives. These modifications are primarily achieved through reactions involving the carboxylic acid (or its activated form) and by altering the substituents on the aromatic ring.

Amidation Reactions and Amine Moiety Introduction in Benzamide Derivatives

The most common derivatization strategy involves the formation of an amide bond between the 4-amino-5-chloro-2-methoxybenzoic acid and a diverse range of primary or secondary amines. This reaction introduces a new "amine moiety" to the core structure, significantly influencing the pharmacological properties of the resulting molecule. nih.gov

The amidation is typically achieved by first activating the carboxylic acid group. Common methods include:

Acid Chloride Formation : The benzoic acid is treated with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-amino-5-chloro-2-methoxybenzoyl chloride. This intermediate readily reacts with an amine to form the desired amide.

Mixed Anhydride (B1165640) Formation : The benzoic acid is reacted with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine. The resulting mixed anhydride is then treated with the desired amine to yield the benzamide derivative. google.com This method was used in the synthesis of Cisapride (B12094). google.com

Peptide Coupling Reagents : A wide variety of coupling agents are used for direct amidation, which avoids the need to isolate a reactive intermediate. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. sic.gov.corsc.org This method is prevalent in synthesizing derivatives with complex amine moieties, such as those containing piperidine (B6355638) rings. sic.gov.conih.gov

These amidation reactions have been used to couple the benzoyl scaffold with numerous amine-containing structures, including diethylaminoethyl groups, piperidines, morpholines, and complex diazepines. chemicalbook.comnih.govnih.gov For example, a series of N-[(2-morpholinyl)alkyl]benzamides were synthesized by coupling the 4-amino-5-chloro-2-methoxybenzoyl group with a custom-designed morpholinyl side-chain. nih.gov Similarly, potent dual antagonists for serotonin (B10506) and dopamine (B1211576) receptors were prepared by reacting 4-amino-5-chloro-2-methoxybenzoic acid derivatives with 6-amino-1,4-dialkylhexahydro-1,4-diazepines. nih.govscispace.com

Modifications of the Benzoyl Group Substituents and Their Synthetic Implications

Altering the substituents on the benzoyl ring of the 4-Amino-5-chloro-2-methoxybenzoyl scaffold is another key strategy for fine-tuning the properties of the final compound. These modifications can significantly impact receptor binding affinity and selectivity. nih.govnih.gov

Key modifications and their synthetic approaches include:

Modification of the 4-Amino Group : The primary amino group at the 4-position can be alkylated, for instance, by methylation. The synthesis of a 4-methylamino analog demonstrated a marked increase in dopamine D2 receptor affinity compared to the unsubstituted 4-amino parent compound. nih.govscispace.com

Modification of the 5-Position Substituent : The chlorine atom at the 5-position can be replaced with other halogens or different functional groups. For example, 5-bromo and 5-iodo analogues have been synthesized. nih.govscispace.com The synthesis of the 5-bromo derivative involves reacting the appropriate precursor with N-bromosuccinimide (NBS), while the 5-iodo analog is prepared using iodine monochloride (ICl). scispace.com These halogen substitutions also led to a much higher affinity for the dopamine D2 receptor. nih.gov

Modification of the 2-Methoxy Group : The methoxy (B1213986) group at the 2-position can be substituted with other alkoxy groups, such as an ethoxy group. This modification has been shown to influence the biological activity of the resulting derivatives. nih.gov

Introduction of Other Substituents : Other functional groups can be introduced onto the ring. For instance, a 5-sulfamoylbenzamide derivative was prepared by reacting 4-chloro-2-methoxybenzoic acid with chlorosulfuric acid, followed by amination with aqueous ammonia. scispace.com

These synthetic modifications allow for a systematic exploration of the structure-activity relationship (SAR), guiding the design of more potent and selective molecules.

| Modification Site | New Substituent | Synthetic Reagent(s) | Impact on Activity | Reference |

| 4-Amino | -NHCH₃ (Methylamino) | (Not specified, but typically via reductive amination or alkylation) | Increased D₂ receptor affinity | nih.govscispace.com |

| 5-Chloro | -Br (Bromo) | N-Bromosuccinimide (NBS) | Increased D₂ receptor affinity | nih.govscispace.com |

| 5-Chloro | -I (Iodo) | Iodine Monochloride (ICl) | Increased D₂ receptor affinity | nih.govscispace.com |

| 2-Methoxy | -OCH₂CH₃ (Ethoxy) | (Not specified, but typically from the corresponding ethoxybenzoic acid) | Influenced gastric prokinetic activity | nih.gov |

| 5-Position | -SO₂NH₂ (Sulfamoyl) | Chlorosulfuric acid, Ammonia | (Modification for SAR studies) | scispace.com |

Stereoselective Synthesis of Advanced Benzamide Derivatives

As many advanced derivatives of this compound contain chiral centers, stereochemistry plays a crucial role in their biological activity. The synthesis of stereochemically pure isomers is often necessary to isolate the desired pharmacological effect and reduce potential side effects from other isomers.

A compelling example is the development of a dual 5-HT3 and dopamine D2 receptor antagonist. The racemic compound, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide, was a potent antagonist for both receptors. nih.gov However, upon optical resolution of the racemate, a significant differentiation in activity was observed:

The (R)-enantiomer retained strong affinity for both dopamine D2 and 5-HT3 receptors.

The (S)-enantiomer was found to be a potent and selective serotonin 5-HT3 receptor antagonist. nih.gov

This dramatic change in the pharmacological profile underscores the importance of stereoselective synthesis or chiral separation.

Another example is Cisapride, which is chemically named cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide. google.com The cis configuration between the substituents at the 3 and 4 positions of the piperidine ring is critical for its activity. Syntheses are often designed to specifically produce this cis-isomer, for example, by starting from a precursor that already contains the desired stereochemistry, such as cis-4-amino-3-methoxy-1-piperidine-carboxylic acid ethyl ester. google.com Similarly, other research has explicitly focused on preparing and evaluating distinct cis and trans isomers of related N-(3-hydroxy-4-piperidinyl)benzamide derivatives. google.com

These examples highlight that controlling the three-dimensional arrangement of atoms is a critical aspect of designing advanced benzamide derivatives, enabling the development of molecules with highly specific and optimized therapeutic actions.

Novel Synthetic Approaches and Future Directions in Benzamide Synthesis

The synthesis of benzamides, a critical structural motif in numerous pharmaceuticals and functional materials, has traditionally relied on well-established but often inefficient methods. Classical approaches typically involve the activation of carboxylic acids with stoichiometric reagents, which can generate significant chemical waste and require harsh reaction conditions. In recent years, the field of organic synthesis has witnessed a paradigm shift towards developing more efficient, atom-economical, and environmentally benign methodologies. These novel approaches are increasingly being applied to the synthesis of complex benzamides, including advanced derivatives of this compound, heralding a new era in medicinal and process chemistry. Key future directions are centered on catalytic C-H activation, continuous flow chemistry, and direct amidation protocols.

Catalytic C-H Bond Activation Strategies

Rhodium(III)-catalyzed C-H activation of benzamides, followed by cyclization or annulation with coupling partners like alkynes or diazo compounds, provides direct access to complex heterocyclic structures such as isoquinolones and lactones. acs.orgnih.govresearchgate.net These methods are characterized by their high regioselectivity, where the amide group directs the catalyst to activate the ortho C-H bond. acs.org Similarly, palladium catalysis can facilitate the direct coupling of arenes with isocyanides to form benzamides, offering an alternative to traditional cross-coupling reactions. thieme-connect.com While this strategy has shown promise, it can be limited by the need for an excess of the arene starting material. thieme-connect.com

The development of these C-H activation methodologies represents a significant step forward, unlocking new synthetic pathways and enabling the creation of novel benzamide derivatives from simpler precursors. thieme-connect.com

Table 1: Research Findings on C-H Activation for Benzamide and Derivative Synthesis

| Catalytic System | Transformation | Key Features | Reference |

|---|---|---|---|

| Rh(III) Catalyst | C-H Activation/Cyclization of benzamides with diazonaphthalen-2(1H)-ones | Provides direct access to lactones and oxazinones; Diazo compound acts as a lactonization component. | acs.orgnih.gov |

| Palladium Catalyst | C-H activation of arenes and reaction with isocyanides | Forms benzamide derivatives from unactivated arenes, avoiding the need for aryl halides. | thieme-connect.com |

| Rh(III) Catalyst | C-H Activation/Cycloaddition of benzamides with methylenecyclopropanes | Selectively synthesizes spiro dihydroisoquinolinones and furan-fused azepinones under mild, oxidant-free conditions. | rsc.org |

| Rh(III) Catalyst | C-H activation/annulation of N-alkyl benzamides with alkynes in water | A green protocol using air as the sole oxidant to produce isoquinolones, with the product often precipitating from the aqueous medium. | researchgate.net |

Continuous Flow Chemistry

Continuous flow chemistry, utilizing microreactors and automated systems, is revolutionizing the synthesis of active pharmaceutical ingredients (APIs). azolifesciences.commdpi.com This technology offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. azolifesciences.comresearchgate.net The synthesis of benzamides is particularly well-suited to flow chemistry, which allows for the safe handling of hazardous reagents and the integration of multiple synthetic and purification steps into a single, streamlined process. worktribe.comnih.gov

Researchers have successfully developed automated flow systems for the synthesis of benzamide libraries. worktribe.com These systems can incorporate in-line analysis, such as infrared (IR) spectroscopy, to monitor reaction progress in real-time, enabling precise control and optimization. nih.gov The application of flow chemistry has been demonstrated in the multi-step synthesis of complex pharmaceutical agents, showcasing its potential to improve efficiency and reduce waste in drug manufacturing. mdpi.com For instance, a continuous flow process was developed for the synthesis of a potent δ-opioid receptor agonist, N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, employing a sequence of microreactors with integrated purification. nih.gov This approach signifies a major future direction, moving towards more automated, efficient, and sustainable pharmaceutical production. researchgate.net

Table 2: Developments in Continuous Flow Synthesis of Benzamides

| Focus Area | Description | Key Advantages | Reference |

|---|---|---|---|

| Automated Synthesis | Use of open-source hardware and software to control an automated flow system for producing a series of benzamides, including an inline liquid-liquid extraction. | Automation, integration of synthesis and purification, use of inexpensive control systems. | worktribe.com |

| Process Optimization | Design and development of a continuous flow synthesis of a δ-opioid receptor agonist using microreactors and in-line IR analysis. | Precise process control, integrated purification, enhanced safety. | nih.gov |

| API Manufacturing | Application of flow chemistry to the multi-step synthesis of APIs like Imatinib, demonstrating the coupling of individual reaction steps without intermediate isolation. | Improved synthetic efficiency, process intensification, potential for solvent-switch-free synthesis. | mdpi.com |

| Process Modeling | Use of computational fluid dynamics (CFD) to simulate and optimize the flow synthesis of N-(3-Amino-4-methylphenyl)benzamide in a microreactor. | Identifies significant factors (e.g., residence time, temperature) to optimize yield, complementing experimental work. | researchgate.net |

Catalytic Direct Amidation

One of the most promising future directions in amide synthesis is the development of catalytic direct amidation methods. rsc.org This approach circumvents the need for stoichiometric activating agents (like carbodiimides) or the conversion of carboxylic acids to more reactive intermediates (like acid chlorides), which generate stoichiometric byproducts. rsc.orgacs.org Catalytic direct amidation is thus a more atom-economical and environmentally friendly process.

Recent research has highlighted the efficacy of Group (IV) metal catalysts, such as those based on titanium and zirconium, for this transformation. rsc.orgdiva-portal.org Notably, titanium tetrafluoride (TiF₄) has been identified as a highly effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with a broad range of amines. rsc.orgrsc.org This protocol is efficient, operates under relatively mild conditions, and demonstrates high yields. rsc.org Significantly, this method has been successfully applied to the synthesis of the pharmaceutical agent metoclopramide (B1676508) from its precursor, 4-amino-5-chloro-2-methoxybenzoic acid, and N,N-diethylethane-1,2-diamine, demonstrating its direct relevance to the synthesis of advanced benzamide derivatives. rsc.orgrsc.org The continued development of new, more active, and robust catalysts for direct amidation is a critical area of ongoing research that promises to make benzamide synthesis significantly greener and more cost-effective.

Table 3: Research Findings on Catalytic Direct Amidation

| Catalyst | Substrates | Reaction Conditions | Key Outcomes & Significance | Reference |

|---|---|---|---|---|

| Titanium tetrafluoride (TiF₄) | Aromatic and aliphatic carboxylic acids; Alkyl and aryl amines | 10 mol% catalyst for aromatic acids (24 h), 5 mol% for aliphatic acids (12 h) in refluxing toluene. | Provides a variety of amides in 60-99% yields. Successfully used to synthesize metoclopramide from 4-amino-5-chloro-2-methoxybenzoic acid. | rsc.orgrsc.org |

| Zirconium tetrachloride (ZrCl₄) | Carboxylic acids and amines | Catalytic amounts of ZrCl₄ under mild conditions. | Demonstrates the utility of Group (IV) metals for direct amidation, contributing to waste reduction. | diva-portal.org |

| Triphenylphosphine / N-chlorophthalimide | Carboxylic acids and primary/secondary amines | In situ generation of reactive phosphonium (B103445) species at room temperature. | A mild methodology that avoids harsh reagents, with a broad scope for secondary amines. | acs.org |

Structure Activity Relationship Sar Studies of 4 Amino 5 Chloro 2 Methoxybenzamide Derivatives

Positional and Substituent Effects on Receptor Binding Affinityresearchgate.netsci-hub.se

The affinity of 4-amino-5-chloro-2-methoxybenzamide derivatives for their biological targets is profoundly influenced by the nature and position of various substituents on the benzamide (B126) core.

Analysis of the Amino Group's Contribution to Biological Activityresearchgate.net

The 4-amino group is a key determinant of the biological activity of these benzamide derivatives. Modifications to this group can significantly alter receptor binding affinity. For instance, the introduction of a methyl group on the nitrogen atom at the 4-position of the 4-amino-5-chloro-2-methoxybenzoyl moiety has been shown to cause a marked increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov In one study, the 5-chloro-2-methoxy-4-methylaminobenzamide derivative demonstrated a more potent affinity for the dopamine D2 receptor by an order of magnitude compared to the corresponding 4-aminobenzamide. scispace.com This highlights the favorable impact of N-alkylation at this position on dopaminergic activity.

The following table summarizes the effect of N-methylation of the amino group on dopamine D2 receptor affinity:

| Compound | Modification | Impact on Dopamine D2 Receptor Affinity |

| 4-aminobenzamide derivative | Unsubstituted amino group | Baseline affinity |

| 4-methylaminobenzamide derivative | Methylation of the amino group | ~10-fold increase in affinity scispace.com |

Impact of Halogenation and Alkoxy Substitution on Pharmacological Profileresearchgate.net

The halogen and alkoxy substituents on the benzoyl moiety are also critical for the pharmacological profile of these compounds. The 5-chloro substituent plays a significant role, and its modification can modulate receptor affinity. Replacing the chloro group with other halogens, such as bromo and iodo, has been shown to result in analogues with a much higher affinity for the dopamine D2 receptor compared to the parent compound, metoclopramide (B1676508). nih.govscispace.com

The 2-methoxy group is also essential for activity. A small substituent like a methoxy (B1213986) group at this position is considered crucial for recognition by the dopamine D2 receptor. scispace.com Altering the alkoxy group, for instance to a 2-isopropoxy group, can maintain potent 5-HT3 receptor binding affinity. scispace.com However, the introduction of larger substituents or those with unfavorable electronic properties can be detrimental to activity. For example, benzamides with a butyl group or alkyl substituents containing fluoro, methoxy, or hydroxy groups exhibited weak affinity for the dopamine D2 receptor. scispace.com

The table below illustrates the influence of halogen substitution at the 5-position on dopamine D2 receptor binding:

| 5-Position Substituent | Example Compound | Dopamine D2 Receptor Affinity (IC50) |

| Chloro | 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82) | 17.5-61.0 nM nih.gov |

| Bromo | 5-bromo analogue (110) | 17.5-61.0 nM nih.gov |

| Iodo | 5-iodo analogue (112) | 17.5-61.0 nM nih.gov |

| Reference | Metoclopramide | 483 nM nih.gov |

Conformational Analysis and its Correlation with Biological Responsesic.gov.co

The three-dimensional arrangement of atoms, or conformation, of this compound derivatives is strongly correlated with their biological response. This is evident from studies on stereoisomers and the effects of substituents on conformationally flexible parts of the molecule.

The optical resolution of a racemic compound can lead to a dramatic change in its pharmacological profile. For example, the (R)-enantiomer of 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide exhibits a strong affinity for both dopamine D2 and 5-HT3 receptors, while the corresponding (S)-enantiomer has a potent and selective serotonin (B10506) 5-HT3 receptor binding affinity. nih.govscispace.com This demonstrates that the specific spatial orientation of the molecule is critical for its interaction with different receptors.

Furthermore, modifications to flexible side chains, such as the piperidine (B6355638) ring in some derivatives, can influence conformation and, consequently, biological activity. The introduction of steric hindrance at the 3-position of the piperidine ring, for instance by a methoxy group, can decrease selectivity for the 5-HT4 receptor. sic.gov.co Similarly, the incorporation of a double bond in the piperidine ring can lead to a loss of binding affinity. sic.gov.co These findings underscore the importance of a specific and favorable conformation for optimal receptor interaction.

Ligand Efficiency and Physicochemical Descriptors in SAR Optimizationrjptonline.org

In the optimization of structure-activity relationships for this compound derivatives, ligand efficiency and various physicochemical descriptors are valuable tools. rjptonline.org Ligand efficiency is a metric that relates the potency of a compound to its size, providing a way to assess the quality of a lead compound. By analyzing physicochemical descriptors such as molecular size, branching, and shape, researchers can gain insights into how these properties influence biological activity. rjptonline.org

Quantitative structure-activity relationship (QSAR) studies utilize these descriptors to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. rjptonline.org These models help in understanding the role of specific physicochemical properties and in predicting the activity of new, unsynthesized compounds. For instance, the inductive and resonance effects of substituents have been shown to influence the formation of hydrogen bonds, which can be a critical interaction with the target receptor. researchgate.net

Advanced SAR Models for Rational Benzamide Drug Designresearchgate.netsci-hub.seresearchgate.netontosight.aismolecule.comcymitquimica.com

The rational design of novel benzamide-based drugs is increasingly reliant on advanced SAR models. researchgate.netsci-hub.seresearchgate.netontosight.aismolecule.comcymitquimica.com These computational approaches, including three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking, provide a deeper understanding of the interactions between ligands and their target receptors at a molecular level. rjptonline.orgnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D models that can predict the biological activity of molecules based on their steric and electrostatic fields. uu.nl These models are invaluable for visualizing the structural features that are crucial for high-affinity binding and for guiding the design of more potent and selective compounds.

Molecular docking studies simulate the binding of a ligand to the active site of a receptor, providing insights into the binding conformation and the key interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov These techniques have been successfully applied to various benzamide derivatives to understand their binding modes and to design new compounds with improved pharmacological profiles. rjptonline.orgnih.gov By using these advanced SAR models, medicinal chemists can more effectively navigate the complex chemical space and accelerate the discovery of new and improved benzamide drugs. nih.govacs.org

Mechanistic Investigations of 4 Amino 5 Chloro 2 Methoxybenzamide Derivatives at Molecular and Cellular Levels Excluding in Vivo Human Data

Receptor Binding and Modulation Studies (In Vitro)

Serotonin (B10506) Receptor (5-HT3, 5-HT4) Interactions and Agonism/Antagonism Profiles

Derivatives of 4-amino-5-chloro-2-methoxybenzamide have been extensively studied for their interactions with serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes. These studies have revealed a range of pharmacological profiles, from potent agonism to antagonism, depending on the specific structural modifications of the parent compound.

A series of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol were synthesized and evaluated for their 5-HT4 receptor activity. nih.gov Several of these compounds demonstrated potent agonistic properties in the electrically-stimulated myenteric plexus and longitudinal muscle of the guinea pig ileum and the rat esophagus muscle. nih.gov For instance, compounds with monosubstitution on the piperidine (B6355638) ring (e.g., with methyl, hydroxyl, acetylamino, or carboxamido groups) were found to be equipotent to ML 10302, a known 5-HT4 receptor agonist with nanomolar affinity. nih.gov Notably, compounds 7a and 7k were as potent as serotonin itself, although they acted as partial agonists, producing maximal responses that were 60-80% of that of serotonin. nih.gov Binding assays using [3H]GR 113808 in rat striatum confirmed the high affinity of these compounds for the 5-HT4 receptor, with Ki values in the nanomolar range. nih.gov

Interestingly, the introduction of two methyl groups on the piperidine ring, as seen in 2-[(cis- and trans-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate (compounds 7g and 7h), led to a significant shift in the pharmacological profile from agonism to antagonism. nih.gov Specifically, compound 7g displayed a high affinity for the 5-HT4 receptor (Ki = 0.26 ± 0.06 nM) and acted as an antagonist, inhibiting the relaxant action of serotonin in the rat esophagus muscle with a pA2 value of 8.6. nih.gov

Furthermore, research on a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent at the 1-position of the piperidine ring identified selective 5-HT4 receptor agonists. nih.gov One such compound, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (Y-36912), was found to be a selective 5-HT4 receptor agonist with potential as a prokinetic agent, showing reduced side effects due to lower affinity for 5-HT3 and dopamine (B1211576) D2 receptors. nih.gov The investigation of various modifications to the benzoyl and side-chain moieties of these derivatives has provided a deeper understanding of the structure-activity relationships governing their affinity and efficacy at the 5-HT4 receptor. researchgate.net

In studies on frog adrenocortical cells, this compound derivatives like zacopride, cisapride (B12094), and BRL 24924 were shown to stimulate corticosteroid secretion, an effect mediated by a 5-HT4 receptor subtype positively coupled to adenylate cyclase. nih.gov Zacopride was the most potent in this series. nih.gov

| Compound | Receptor | Action | Affinity (Ki) | Potency (pA2) |

| 7a (ML 10302) | 5-HT4 | Partial Agonist | 1.07 ± 0.5 nM | - |

| 7k | 5-HT4 | Partial Agonist | 1.0 ± 0.3 nM | - |

| 7g | 5-HT4 | Antagonist | 0.26 ± 0.06 nM | 8.6 |

| Y-36912 | 5-HT4 | Agonist | - | - |

| Zacopride | 5-HT4 | Agonist | - | - |

| (R)-enantiomer of 82 | 5-HT3 | Antagonist | Strong Affinity | - |

| (S)-enantiomer of 82 | 5-HT3 | Antagonist | Potent and Selective Affinity | - |

Dopamine Receptor (D2) Interactions and Ligand Efficacy

The this compound scaffold has also been a foundation for developing ligands with significant affinity for the dopamine D2 receptor. Structure-activity relationship studies have demonstrated that modifications to the parent compound can lead to potent D2 receptor antagonists.

In a search for dual antagonists of dopamine D2 and serotonin 5-HT3 receptors, a series of benzamides were synthesized from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and 6-amino-1,4-dialkylhexahydro-1,4-diazepines. nih.gov The in vitro binding affinity for the D2 receptor was evaluated using rat brain synaptic membranes. nih.gov It was discovered that introducing a methyl group on the nitrogen atom at the 4-position of the 4-amino-5-chloro-2-methoxybenzoyl moiety, or modifying the substituent at the 5-position, significantly increased the binding affinity for the D2 receptor. nih.gov

Specifically, compounds such as 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (compound 82), and its 5-bromo (110) and 5-iodo (112) analogs, exhibited much higher affinity for the D2 receptor (IC50 = 17.5-61.0 nM) compared to metoclopramide (B1676508) (IC50 = 483 nM). nih.govscispace.com The (R)-enantiomer of compound 82, in particular, displayed a strong affinity for the dopamine D2 receptor. nih.govscispace.com

| Compound | Receptor | Affinity (IC50) |

| 82 | D2 | 17.5-61.0 nM |

| 110 (5-bromo analog) | D2 | 17.5-61.0 nM |

| 112 (5-iodo analog) | D2 | 17.5-61.0 nM |

| Metoclopramide | D2 | 483 nM |

| (R)-enantiomer of 82 | D2 | Strong Affinity |

Dual Receptor Modulatory Activities of Advanced Benzamide (B126) Compounds

Building upon the individual receptor interactions, research has focused on developing advanced benzamide compounds that exhibit dual modulatory activity at both serotonin and dopamine receptors. This dual action is of interest for developing agents with a broader spectrum of activity.

The previously mentioned study on 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives successfully identified compounds with potent dual antagonism for both 5-HT3 and D2 receptors. nih.gov The lead compound, the (R)-enantiomer of compound 82, demonstrated a strong affinity for both receptor types. nih.govscispace.com In contrast, the (S)-enantiomer was found to be a potent and selective 5-HT3 receptor antagonist, highlighting the stereoselectivity of the interaction. nih.govscispace.com

Other research has explored different structural frameworks to achieve dual receptor modulation. For instance, a series of novel 4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) cyclic amides were prepared and evaluated as potential antipsychotic agents with dual D2 and 5-HT2 receptor antagonism. nih.gov While not direct derivatives of this compound, this research showcases the broader effort to develop benzamide-containing compounds with multi-receptor profiles.

Cellular Pathway Modulation

Hedgehog Signaling Pathway Inhibition in Preclinical Models by 2-Methoxybenzamide (B150088) Derivatives

Recent research has identified 2-methoxybenzamide derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and a target in cancer therapy. semanticscholar.orgrsc.orgnih.gov Aberrant activation of the Hh pathway is implicated in the development of various cancers. semanticscholar.orgnih.gov

A series of novel 2-methoxybenzamide derivatives were designed and synthesized as antagonists of the Hh signaling pathway. semanticscholar.orgrsc.orgnih.gov These compounds were evaluated in a Gli-luc reporter assay, where they all demonstrated submicromolar IC50 values, indicating that the 2-methoxybenzamide scaffold is advantageous for Hh pathway inhibition. semanticscholar.orgnih.gov The mechanism of inhibition was found to be the blockade of the Smoothened (Smo) receptor, a key component of the Hh pathway. semanticscholar.orgnih.gov

One of the most potent compounds identified was compound 21, which exhibited an IC50 value of 0.03 μM. semanticscholar.orgnih.gov This compound was shown to prevent the translocation of Smo to the primary cilium, a critical step in signal transduction. semanticscholar.orgrsc.orgnih.gov Furthermore, compound 21 was effective against mutant forms of Smo and displayed antiproliferative activity against a drug-resistant cell line. semanticscholar.orgrsc.orgnih.gov

These findings highlight the potential of 2-methoxybenzamide derivatives as a new class of Hh pathway inhibitors, offering a promising avenue for the development of novel anticancer agents. semanticscholar.orgnih.gov

| Compound | Target Pathway | Mechanism of Action | Potency (IC50) |

| 2-Methoxybenzamide Derivatives | Hedgehog (Hh) Signaling | Smoothened (Smo) receptor antagonism | Submicromolar range |

| Compound 21 | Hedgehog (Hh) Signaling | Blockade of Smo translocation | 0.03 μM |

Cell Cycle Regulation and Apoptosis Induction Mechanisms in Cancer Cell Lines by Benzamide Derivatives

Derivatives of this compound have been the subject of mechanistic studies to elucidate their anticancer effects at the cellular level. Research has focused on their ability to interfere with the cell cycle progression of cancer cells and to induce programmed cell death, or apoptosis.

One area of investigation involves 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. semanticscholar.orgresearchgate.net A particularly potent compound from this series, identified as compound 4j, was found to arrest the cell cycle at the G2/M phase in human pancreatic carcinoma (MIA PaCa-2) cells. semanticscholar.orgresearchgate.net This arrest prevents the cells from entering mitosis, ultimately leading to the induction of apoptosis. semanticscholar.orgresearchgate.net

Similarly, another benzamide derivative, 4,5-dichloro-2-methoxybenzamide (B13009469), has demonstrated the ability to induce cell cycle arrest and apoptosis in HCT116 colon cancer cells. In MCF-7 breast cancer cells, its mechanism has been linked to the induction of apoptosis through mitochondrial pathways.

Further research on a synthetic 5-aminopyrazole derivative, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7), revealed selective cytotoxicity towards HeLa cervical cancer cells. nih.gov Mechanistic studies showed that BC-7 induces apoptosis in a manner dependent on both mitochondria and caspases. This apoptotic induction is preceded by cell cycle arrest in the early M phase and the onset of mitotic catastrophe. nih.gov

These findings highlight a common mechanistic theme for these benzamide derivatives: the disruption of normal cell cycle progression, often at the G2/M checkpoint or in the early M phase, which subsequently triggers apoptotic cell death through intrinsic, mitochondria-mediated pathways.

Table 1: Cell Cycle and Apoptosis Mechanisms of Benzamide Derivatives in Cancer Cell Lines

| Derivative Name | Cancer Cell Line | Cell Cycle Effect | Apoptotic Mechanism |

| Compound 4j (a 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative) | MIA PaCa-2 (Pancreatic) | G2/M Arrest semanticscholar.orgresearchgate.net | Induced Apoptosis semanticscholar.orgresearchgate.net |

| 4,5-dichloro-2-methoxybenzamide | HCT116 (Colon) | Cell Cycle Arrest | Apoptosis Induction |

| 4,5-dichloro-2-methoxybenzamide | MCF-7 (Breast) | Not Specified | Mitochondrial Pathway |

| BC-7 (N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide) | HeLa (Cervical) | Early M Phase Arrest nih.gov | Mitochondrial- and Caspase-Dependent nih.gov |

In Vitro Pharmacological Profiling and Functional Assays

The in vitro pharmacological evaluation of this compound derivatives has revealed their potential as inhibitors of various cancer cell lines and specific molecular targets. These assays are crucial for determining the potency and selectivity of these compounds.

A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. semanticscholar.orgresearchgate.net Among these, compound 4j was identified as one of the most potent agents and was further tested against a broader panel of cancer cell lines, where it showed the highest sensitivity in human pancreatic carcinoma (MIA PaCa-2) cells. semanticscholar.orgresearchgate.net

In another study, S-(5-chloro-4-methyl-2-sulfamoylphenyl)alkanethio (or benzothio)hydrazonates, which are derivatives of a sulfonamide structure, were screened by the National Cancer Institute (NCI) against 59 tumor cell lines. nih.gov One prominent compound, designated 3l, demonstrated significant activity against several cell lines, including leukemia (SR), melanoma (SK-MEL-5), CNS cancer (SF-539), ovarian cancer (OVCAR-3, OVCAR-4), and breast cancer (MDA-MB-231/ACTT), with GI50 (50% growth inhibition) values in the range of 0.3–0.9 μM. nih.gov Another compound, 8, showed high selectivity against renal cancer (A498) cells with a GI50 value of less than 0.01 μM. nih.gov

The antiproliferative effects of 4-Amino-2-methoxybenzamide have been demonstrated in Daoy medulloblastoma cells, which are resistant to other treatments. This compound showed significant cytotoxicity at concentrations of 1 mM and 10 mM. The mechanism for some related derivatives is thought to involve the inhibition of the Hedgehog (Hh) signaling pathway. Other benzamide derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. google.com

Functional assays help to characterize the specific molecular interactions of these compounds. For example, some derivatives act as enzyme inhibitors, targeting kinases or proteases to disrupt cellular signaling. The biological activity of 4,5-dichloro-2-methoxybenzamide is attributed to its ability to interact with specific molecular targets, leading to the inhibition of enzymes and the induction of apoptosis.

Table 2: In Vitro Anticancer Activity of Benzamide and Related Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | Activity/Potency (IC50/GI50) |

| 4,5-dichloro-2-methoxybenzamide | MCF-7 (Breast) | IC50: 3.1 µM |

| 4,5-dichloro-2-methoxybenzamide | HCT116 (Colon) | IC50: 5.3 µM |

| BC-7 | HeLa (Cervical) | IC50: 65.58 ± 8.40 µM nih.gov |

| Compound 3l | Leukemia (SR), Melanoma (SK-MEL-5), CNS (SF-539), Ovarian (OVCAR-3, OVCAR-4), Breast (MDA-MB-231/ACTT) | GI50: 0.3-0.9 µM nih.gov |

| Compound 8 | Renal Cancer (A498) | GI50: < 0.01 µM nih.gov |

| 4-Amino-2-methoxybenzamide | Daoy (Medulloblastoma) | Significant cytotoxicity at 1 mM and 10 mM |

Preclinical Metabolism and Pharmacokinetics of 4 Amino 5 Chloro 2 Methoxybenzamide and Its Analogues Excluding Human Data

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro studies using liver homogenates and microsomes from preclinical species have been instrumental in identifying the primary metabolic pathways for benzamide (B126) analogues.

For clebopride (B1669163), which features a benzylpiperidine moiety attached to the core benzamide structure, in vitro incubation with rabbit liver homogenates resulted in the identification of several metabolites. nih.govtandfonline.com The primary metabolic reactions observed were amide hydrolysis and N-debenzylation. nih.govtandfonline.com Amide hydrolysis cleaves the molecule, yielding 4-amino-5-chloro-2-methoxybenzoic acid. nih.govtandfonline.com The N-debenzylation pathway produces N-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide. nih.govtandfonline.com

Further studies on clebopride using the 9000g supernatant of male New Zealand White rabbit liver homogenates also identified several N-oxidized products. nih.govtandfonline.com These metabolites were identified using mass spectrometry and proton magnetic resonance spectroscopy. nih.govtandfonline.com

The metabolism of cisapride (B12094), another analogue, was studied in vitro using liver fractions from dogs, rabbits, and rats. pharmacompass.com The main biotransformation routes identified were oxidative N-dealkylation at the piperidine (B6355638) nitrogen and aromatic hydroxylation on either the fluorophenyl or the benzamide portions of the molecule. pharmacompass.com

The following table summarizes the key metabolites identified in preclinical in vitro studies for analogues of 4-amino-5-chloro-2-methoxybenzamide.

| Parent Compound | In Vitro System | Identified Metabolites | Metabolic Pathway | Reference(s) |

| Clebopride | Rabbit Liver Homogenates | 4-amino-5-chloro-2-methoxybenzoic acid | Amide Hydrolysis | nih.gov, tandfonline.com |

| Clebopride | Rabbit Liver Homogenates | N-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide | N-Debenzylation | nih.gov, tandfonline.com |

| Clebopride / Desbenzyl clebopride | Rabbit Liver Homogenate Supernatant | N-(1'-Benzyl-4'-piperidyl-N-oxide)-4-amino-5-chloro-2-methoxybenzamide | N-Oxidation | nih.gov, tandfonline.com |

| Clebopride / Desbenzyl clebopride | Rabbit Liver Homogenate Supernatant | N-(4'-(N-hydroxylpiperidyl)-4-amino-5-chloro-2-methoxybenzamide | N-Oxidation | nih.gov, tandfonline.com |

| Clebopride / Desbenzyl clebopride | Rabbit Liver Homogenate Supernatant | N-(4'-(delta 1'-piperidyl-N-oxide))-4-amino-5-chloro-2-methoxybenzamide | N-Oxidation | nih.gov, tandfonline.com |

| Cisapride | Dog, Rabbit, and Rat Liver Fractions | Products of oxidative N-dealkylation | N-Dealkylation | pharmacompass.com |

| Cisapride | Dog, Rabbit, and Rat Liver Fractions | Products of aromatic hydroxylation | Hydroxylation | pharmacompass.com |

Cytochrome P450 Enzyme Involvement in Biotransformation Pathways (Preclinical)

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of many xenobiotics, including the substituted benzamides.

Studies on metoclopramide (B1676508), a related benzamide, have shown that CYP2D6 is a key enzyme in its metabolism. hilarispublisher.comhilarispublisher.com Genetic variations in the CYP2D6 gene can lead to altered or delayed metabolism of the drug. hilarispublisher.comhilarispublisher.com In cattle, the orthologous enzyme CYP2D14 has been identified and shows significant similarity to human CYP2D6, suggesting a similar metabolic role. hilarispublisher.com

For cisapride and mosapride, another benzamide derivative, the CYP3A4 enzyme is a major pathway for metabolism. scispace.com In vitro studies using human liver microsomes demonstrated that ketoconazole (B1673606), a potent CYP3A4 inhibitor, strongly inhibited the metabolism of both cisapride and mosapride. scispace.com In vivo studies in male rats confirmed this, showing that pretreatment with ketoconazole significantly increased the serum concentration of cisapride and mosapride. scispace.com

In contrast, some newer analogues have been specifically designed to avoid metabolism by CYP450 enzymes to reduce the potential for drug-drug interactions. Renzapride, for example, is considered unlikely to inhibit the major drug-metabolizing enzymes in the liver. graphyonline.comgraphyonline.com Similarly, naronapride (B1676966) was designed to be metabolized by esterases rather than CYP450 enzymes. graphyonline.com

| Compound | Key CYP Enzyme(s) | Preclinical Model | Findings | Reference(s) |

| Metoclopramide | CYP2D6 | Cattle (CYP2D14) | The bovine CYP2D14 enzyme is homologous to human CYP2D6, which is known to metabolize metoclopramide. | hilarispublisher.com |

| Cisapride | CYP3A4 | Male Rats | Pretreatment with the CYP3A4 inhibitor ketoconazole significantly increased serum concentrations of cisapride. | scispace.com |

| Mosapride | CYP3A4 | Male Rats | Pretreatment with the CYP3A4 inhibitor ketoconazole significantly increased serum concentrations of mosapride. | scispace.com |

| Renzapride | Not specified | Not specified | Unlikely to inhibit major drug-metabolizing enzymes. | graphyonline.com, graphyonline.com |

| Naronapride | Not a major pathway | Not specified | Designed to be metabolized by tissue and carboxyl esterases, not by CYP450 enzymes. | graphyonline.com |

Comparative Metabolism Across Preclinical Species

Metabolic profiles of drugs can vary significantly between different animal species. Understanding these differences is crucial for selecting appropriate animal models for further preclinical development.

Studies on the metabolism of glyburide, which contains a 5-chloro-2-methoxybenzamide (B2460377) moiety, were conducted in hepatic microsomes from mice, rats, dogs, and monkeys and compared to humans. omicsonline.orgsemanticscholar.org The results indicated that mice shared the most similarities with humans in terms of the metabolites formed. semanticscholar.org Monohydroxylated metabolites, dihydroxylated metabolites, and a metabolite resulting from the loss of the cyclohexyl ring were identified in both humans and mice. semanticscholar.org This suggests that for this class of compounds, the mouse may be a more suitable rodent model than the rat for preclinical studies. semanticscholar.org

In vitro metabolism of cisapride has been investigated using liver fractions from dogs, rabbits, and rats, with the main biotransformation pathways being oxidative N-dealkylation and aromatic hydroxylation. pharmacompass.com The metabolism of clebopride was extensively studied in rabbits, where amide hydrolysis and N-debenzylation were identified as key pathways. nih.govtandfonline.com

Excretion Pathways and Mass Balance Studies (Preclinical)

Preclinical studies in animals help to determine the routes and extent of excretion of a drug and its metabolites.

For the 5-HT4 agonist tegaserod, after oral administration in animals, approximately two-thirds of the dose was excreted unchanged in the feces, while one-third was excreted as its main metabolite in the urine. graphyonline.comgraphyonline.com

Prucalopride, another selective 5-HT4 agonist, showed that about 60% of the administered active compound is excreted in the urine, with an additional 6% found in the feces. graphyonline.com

A detailed study on the disposition of naronapride in healthy male subjects (though human, the detailed pathways are informative for preclinical understanding) revealed that fecal excretion was the primary route of elimination. researchgate.net Approximately 32% of the dose was excreted as the unchanged parent drug in the feces. researchgate.net The major metabolite in feces was ATI-7500 (formed by hydrolysis), accounting for about 35.6% of the dose, while the most abundant urinary metabolite was ATI-7400 (formed by β-oxidation). researchgate.net

The placental transfer and pharmacokinetics of cisapride were studied in a sheep model. pharmacompass.com The half-life was found to be comparable between lambs and adult pregnant ewes (1.39-1.83 hours). pharmacompass.com

| Compound | Species | Major Excretion Route | Key Findings | Reference(s) |

| Tegaserod | Animal (unspecified) | Feces (unchanged), Urine (metabolite) | ~67% excreted unchanged in feces; ~33% excreted as main metabolite in urine. | graphyonline.com, graphyonline.com |

| Prucalopride | Animal (unspecified) | Urine | ~60% of active drug excreted in urine; 6% in feces. | graphyonline.com |

| Naronapride | Human (informative for preclinical) | Feces | ~32% excreted unchanged in feces; Major fecal metabolite was ATI-7500. | researchgate.net |

| Cisapride | Sheep | Not specified | Half-life was comparable in lambs and adult ewes (1.39-1.83 hr). | pharmacompass.com |

Advanced Analytical Methodologies for Research on 4 Amino 5 Chloro 2 Methoxybenzamide

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Compound and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of 4-Amino-5-chloro-2-methoxybenzamide and its metabolites in biological fluids and pharmaceutical formulations. nih.govresearchgate.net Method development and validation are critical to ensure reliable and accurate results. ijpsonline.comijpsonline.com

Chromatographic Separation Techniques and Detection Methods

Reverse-phase (RP) HPLC is a commonly employed technique for the separation of this compound and its related compounds. sielc.comtandfonline.com C18 columns are frequently utilized, offering effective separation based on the hydrophobicity of the analytes. researchgate.netijpsonline.com For instance, a method using a ZORBAX Eclipse Plus C18 column with a mobile phase of acetonitrile (B52724) and a pH 4.6 buffer (50:50, v/v) has been successfully used. ijpsonline.com Another approach involves a C18 column with a mobile phase of methanol (B129727) and water (70:30, v/v). researchgate.net The choice of mobile phase composition, including the organic modifier (like acetonitrile or methanol) and the aqueous phase (often buffered), is optimized to achieve the best separation. sielc.comsemanticscholar.org

For enhanced sensitivity and selectivity, especially in complex biological matrices, spectrofluorometric detection is a powerful tool. nih.gov An excitation wavelength of 270 nm and an emission wavelength of 370 nm have been used for the sensitive detection of the parent compound and its metabolites. nih.gov UV detection is also common, with wavelengths around 248 nm, 268 nm, and 272 nm being reported for analysis. ijpsonline.comtandfonline.comsemanticscholar.org Furthermore, pre-column derivatization with reagents like fluorescamine (B152294) can be used to enhance the fluorescence properties of the analyte, allowing for even lower detection limits. researchgate.net

A summary of typical HPLC conditions is presented in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | ZORBAX Eclipse Plus C18 (4.6x100 mm, 3.5 µm) ijpsonline.com | C18 researchgate.net | Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile:Buffer pH 4.6 (50:50, v/v) ijpsonline.com | Methanol:Water (70:30, v/v) researchgate.net | Acetonitrile, Water, and Phosphoric Acid sielc.com |

| Flow Rate | 1.00 ml/min ijpsonline.com | 1 mL/min semanticscholar.org | Not Specified |

| Detection | UV at 248 nm ijpsonline.com | Fluorescence (Ex: 403 nm, Em: 485 nm) researchgate.net | UV or MS sielc.com |

| Injection Volume | 20 μl ijpsonline.com | 100 μL semanticscholar.org | Not Specified |

| Run Time | 3.0 min ijpsonline.com | 8 min semanticscholar.org | Not Specified |

Method Sensitivity, Selectivity, and Reproducibility in Research Samples

Validated HPLC methods for this compound demonstrate excellent sensitivity, selectivity, and reproducibility. nih.govijpsonline.com For spectrofluorometric detection, the limit of detection (LOD) can be as low as 1 ng/mL for the parent drug and 2 ng/mL for its imidazole (B134444) derivative metabolite. nih.gov Other methods have reported a lower limit of detection (LLOD) of 0.26 μg/ml and a lower limit of quantification (LLOQ) of 0.80 μg/ml. ijpsonline.com A highly sensitive method achieved an LOD of 0.052 µg/mL and an LLOQ of 0.159 µg/mL. semanticscholar.org

Selectivity is crucial to ensure that the analytical signal corresponds only to the analyte of interest, without interference from other components in the sample matrix. ijpsonline.com The methods are designed to be highly specific, capable of separating the parent compound from its metabolites and other related substances. tandfonline.comlcms.cz

Reproducibility is assessed through intra-day and inter-day precision, with a coefficient of variation (CV) of less than 2% being achievable. ijpsonline.com The accuracy of these methods is also high, with a relative error of less than 2%. nih.gov Linearity is typically established over a concentration range, for example, from 2-10 μg/ml, with a high correlation coefficient (r² ≥ 0.997). ijpsonline.com

Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometric methods offer a simpler and more accessible alternative for the quantitative determination of this compound derivatives in pharmaceutical preparations. psu.edunih.gov These methods are often based on colorimetric reactions.

One such method involves the diazotization of the primary amino group of the compound, followed by coupling with a chromogenic agent like 2,4-dihydroxyacetophenone in an alkaline medium. researchgate.net The resulting colored product can be measured spectrophotometrically. Another approach utilizes the reaction with p-Dimethylaminocinnamaldehyde (p-DAC) in an acidic medium, which forms a colored product with a maximum absorbance at 553 nm. psu.edu Linearity for this method was observed in the concentration range of 4-24 μg/mL. psu.edu

UV spectrophotometry is also used, with the maximum absorbance (λmax) of a derivative, metoclopramide (B1676508), being observed at 248 nm. ijpsonline.comnih.gov These techniques, while sometimes less sensitive than HPLC, provide a rapid and cost-effective means for routine analysis. psu.edunih.gov

Mass Spectrometry Applications in Structural Elucidation and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites. ontosight.ainih.gov When coupled with chromatographic separation techniques like HPLC (LC-MS) or gas chromatography (GC-MS), it provides a powerful platform for analyzing complex mixtures. researchgate.net

In metabolite profiling studies, MS techniques such as electron impact (EI) and field desorption (FD) mass spectrometry have been used to identify metabolites in biological samples. nih.govtandfonline.com For instance, in vitro incubation of related benzamides with liver homogenates led to the identification of metabolites like 4-amino-5-chloro-2-methoxybenzoic acid and N-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide. nih.gov Further studies have identified N-oxidized products as metabolites. nih.gov The use of high-resolution mass spectrometry can provide accurate mass measurements, aiding in the confirmation of elemental compositions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural characterization of this compound and its derivatives. ontosight.ai Both ¹H NMR and ¹³C NMR are used to provide detailed information about the molecular structure. semanticscholar.org

Future Perspectives and Emerging Research Directions for 4 Amino 5 Chloro 2 Methoxybenzamide in Chemical Biology

Exploration of Novel Biological Targets and Therapeutic Areas for Benzamide (B126) Derivatives

While historically recognized for their interaction with dopamine (B1211576) and serotonin (B10506) receptors, the therapeutic potential of benzamide derivatives, including 4-Amino-5-chloro-2-methoxybenzamide, is expanding into new territories. smolecule.comnih.gov Current research is uncovering a broader range of biological targets, suggesting applications in oncology, infectious diseases, and neurodegenerative disorders. ontosight.ai

A significant area of investigation is the role of benzamide derivatives as inhibitors of various enzymes crucial for disease progression. For instance, some benzamides have been identified as potent inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression and are often dysregulated in cancer. tandfonline.comnih.gov The structural features of these benzamide-based HDAC inhibitors are being meticulously studied to enhance their potency and selectivity. tandfonline.comnih.gov Another promising target is the Smoothened (Smo) protein, a critical component of the Hedgehog signaling pathway implicated in certain cancers. nih.gov Novel benzamide derivatives have shown significant inhibitory effects on this pathway. nih.gov

Furthermore, research has highlighted the potential of benzamide derivatives to act as multi-targeted agents. For example, certain novel benzamides have been designed and synthesized to simultaneously inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes involved in the pathology of Alzheimer's disease. mdpi.com This dual-antagonist approach offers a promising strategy for developing more effective treatments for complex multifactorial diseases. nih.govmdpi.com

The exploration of benzamides as anticancer agents is a particularly active field. researchgate.net Studies have shown that derivatives of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide exhibit anti-proliferative activity against various cancer cell lines, including ovarian, colon, and pancreatic cancer. semanticscholar.org The mechanism of action appears to be cell-type specific, highlighting the need for further investigation into their cellular effects. semanticscholar.org Additionally, some benzamide derivatives are being investigated for their ability to reverse multidrug resistance in cancer cells by inhibiting ATP-binding cassette (ABC) transporters like ABCG2. mdpi.com

The versatility of the benzamide scaffold allows for extensive chemical modifications, enabling the synthesis of focused libraries of compounds for screening against a wide array of biological targets. mdpi.comresearchgate.net This has led to the identification of benzamides with potential applications as antiprion agents and as modulators of viral capsid-genome interactions, opening up new avenues for the treatment of neurodegenerative and infectious diseases. researchgate.netmdpi.com

| Target | Therapeutic Area | Example Benzamide Derivative |

| Dopamine D2 and Serotonin 5-HT3 Receptors | Antiemetic | 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives nih.gov |

| Histone Deacetylases (HDACs) | Cancer | Benzamide-based HDAC inhibitors tandfonline.comnih.gov |

| Smoothened (Smo) | Cancer | Novel benzamide derivatives as Smoothened antagonists nih.gov |

| Acetylcholinesterase (AChE) and β-secretase (BACE1) | Alzheimer's Disease | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) mdpi.com |

| ABCG2 Transporter | Cancer (Multidrug Resistance) | VKNG-2 (a novel benzamide derivative) mdpi.com |

| Sodium taurocholate cotransport polypeptide (NTCP) | Hepatitis, Hepatocellular Carcinoma | Novel benzamide analogues nih.gov |

Integration of Omics Technologies in Mechanistic Research

To fully elucidate the complex mechanisms of action of this compound and its derivatives, researchers are increasingly turning to "omics" technologies. These high-throughput approaches, including genomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a chemical compound.

Genomics can be employed to identify genetic factors that influence a cell's or organism's sensitivity to a particular benzamide derivative. This could involve screening for specific gene mutations or expression patterns that correlate with the compound's efficacy.

Proteomics , the large-scale study of proteins, is instrumental in identifying the direct protein targets of benzamide compounds and the downstream signaling pathways they modulate. Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down and identify proteins that bind to a specific benzamide. Molecular docking and molecular dynamics simulations are also employed to predict and analyze the interactions between benzamide derivatives and their target proteins at an atomic level. nih.govnih.gov

Metabolomics analyzes the complete set of small-molecule metabolites within a biological system. This can reveal how a benzamide derivative alters cellular metabolism, providing insights into its mechanism of action and potential off-target effects.

By integrating data from these different omics platforms, researchers can construct comprehensive models of how this compound and its analogs exert their biological effects. This systems-level understanding is crucial for optimizing lead compounds, predicting potential toxicities, and identifying patient populations that are most likely to respond to a particular therapy. For instance, molecular docking studies have been used to understand the binding of benzamide derivatives to targets like HDACs and the enzymes AChE and BACE1. nih.govmdpi.com

Advanced Drug Delivery System Considerations for Benzamide Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration for a sufficient duration. Advanced drug delivery systems (DDS) offer a means to improve the pharmacokinetic and pharmacodynamic properties of benzamide derivatives.

For compounds like this compound, which may have limitations such as poor solubility or rapid metabolism, encapsulation in nanocarriers like liposomes, micelles, or polymeric nanoparticles can enhance their stability, prolong their circulation time, and facilitate targeted delivery to diseased tissues. For example, the chlorination at the C5 position of 4-Amino-2-methoxybenzamide to produce this compound increases its lipophilicity, which can improve its ability to cross the blood-brain barrier.

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on cancer cells or other pathological tissues. This targeted approach can increase the local concentration of the drug at the site of action, thereby enhancing its therapeutic effect while minimizing systemic side effects. The development of such advanced delivery systems is a critical area of future research for realizing the full therapeutic potential of benzamide derivatives.

Sustainable Synthesis and Green Chemistry Principles in Production

The pharmaceutical industry is increasingly recognizing the importance of sustainable and environmentally friendly manufacturing processes. The application of green chemistry principles to the synthesis of this compound and its derivatives is an important future direction.

Traditional chemical syntheses often involve the use of hazardous reagents, volatile organic solvents, and multiple reaction steps that generate significant waste. Green chemistry aims to address these issues by designing synthetic routes that are more efficient, use less hazardous materials, and minimize waste generation.

For the production of benzamides, this could involve the development of catalytic methods that replace stoichiometric reagents, the use of safer and more environmentally benign solvents like water or supercritical fluids, and the design of one-pot or tandem reactions that reduce the number of purification steps. For example, a more streamlined synthesis of this compound has been developed that avoids the need for certain acylation/deacylation steps through direct chlorination. The synthesis of N-triflylbenzamides, which are strong organic acids, has also been achieved through the reaction of the corresponding benzoyl chloride with trifluoromethanesulfonamide. beilstein-journals.org

Moreover, exploring biocatalysis, using enzymes or whole microorganisms to perform specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. By embracing green chemistry principles, the production of this compound and other valuable benzamide derivatives can be made more economically viable and environmentally sustainable.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-amino-5-chloro-2-methoxybenzamide derivatives?

- Answer : Derivatives are synthesized via coupling reactions between 4-amino-5-chloro-2-methoxybenzoic acid and substituted amines or alcohols. For example, glycine benzyl ester coupling followed by catalytic hydrogenation yields metabolites like 2-(4-amino-5-chloro-2-methoxybenzamido)acetic acid . Triethylamine and ethyl chloroformate are often used as coupling agents in dichloromethane (DCM) under ambient conditions . Purification typically involves column chromatography or recrystallization.

Q. How can researchers characterize the structural purity of this compound using spectroscopic techniques?

- Answer : Structural characterization relies on , , and IR spectroscopy. Key NMR signals include aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). IR spectra confirm amide bonds (C=O stretch at ~1650 cm) and NH stretches (~3350 cm). Mass spectrometry (HRMS) validates molecular weight .

Q. Which analytical techniques are suitable for detecting and quantifying this compound as a pharmaceutical impurity?

- Answer : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is standard. Preparative HPLC isolates impurities, while LC-MS confirms identity via molecular ion peaks . Calibration curves using reference standards ensure quantification accuracy.

Q. What safety protocols should be followed when handling this compound derivatives in laboratory settings?

- Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods. Inspect gloves before use and avoid skin contact. For spills, employ absorbent materials (e.g., vermiculite) and dispose of waste per local regulations. Respiratory protection (N95 masks) is advised for aerosol-prone procedures .

Advanced Research Questions

Q. What experimental strategies are recommended to analyze contradictory data between receptor binding affinity and functional activity in 5-HT receptor studies?

- Answer : Discrepancies (e.g., high binding affinity but low efficacy) require functional assays like electrically stimulated guinea pig ileum or rat esophagus muscle preparations to measure contractile responses. Compare EC values (functional potency) with IC (binding affinity). Radioligand displacement assays (e.g., -GR113808) validate receptor specificity .

Q. What approaches are used to study the impact of substituent variations on the pharmacological profile of this compound derivatives?

- Answer : Structure-activity relationship (SAR) studies involve systematic substitution at the piperidine or benzamide moieties. For example, replacing the methoxy group with ethoxy alters lipophilicity, assessed via logP measurements. In vitro assays (e.g., 5-HT agonism) and computational docking (e.g., AutoDock Vina) identify critical substituent interactions .

Q. How can researchers design in vitro assays to evaluate the dual antagonism of dopamine D and serotonin 5-HT receptors using benzamide derivatives?

- Answer : Use competitive binding assays with -spiperone (D) and -GR65630 (5-HT). Functional antagonism is tested via inhibition of 5-HT-induced depolarization in rat vagus nerve preparations. Selectivity ratios (D/5-HT IC) differentiate dual antagonists from selective agents .

Q. What methodologies are employed to investigate the photodegradation pathways of structurally related benzamide compounds under varying conditions?

- Answer : Accelerated photodegradation studies use D65 lamps to simulate sunlight. Products are isolated via preparative HPLC and characterized by LC-MS/MS. Quantum mechanical calculations (e.g., TD-DFT) predict degradation intermediates. Stability is assessed in solvents like water-acetonitrile mixtures (1:1 v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.